4,6-dimethyl-1H-indazole
Overview
Description
4,6-dimethyl-1H-indazole is a derivative of indazole . Indazole is an important fused aromatic heterocyclic system containing a benzene and pyrazole ring . It is also called benzopyrazole . Indazoles consist of three tautomeric forms in which 1H-tautomers (indazoles) and 2H-tautomers (isoindazoles) exist in all phases . The thermodynamic internal energy calculation of these tautomers points view 1H-indazole as the predominant and stable form over 2H-indazole .
Synthesis Analysis
Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities . Numerous methods have been developed to construct these heterocycles with better biological activities . A concise and improved route was developed to form the desired indazole, which takes advantage of an electronically directed metalation/formylation sequence followed by condensation with methyl hydrazine to form a hydrazone and culminates in a copper-catalyzed intramolecular Ullmann cyclization .
Molecular Structure Analysis
Indazoles are one of the most important classes of nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring . Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole . Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .
Chemical Reactions Analysis
Indazole derivatives bear a variety of functional groups and display versatile biological activities . They have gained considerable attention in the field of medicinal chemistry . The tautomerism in indazoles greatly influences synthesis, reactivity, physical and even the biological properties of indazoles .
Physical And Chemical Properties Analysis
The molecular weight of 4,6-dimethyl-1H-indazole is 146.19 g/mol . The exact mass is 146.084398327 g/mol . The compound is considered to have a complexity of 147 .
Scientific Research Applications
Fast Degenerate Double Proton Transfer
- Study : "Fast degenerate double proton transfer in the solid state between two indazolinone tautomers"
- Findings : This study discovered a rapid intermolecular double proton transfer involving 4,6-difluoro-1H,2H-indazolin-3-one and 3-hydroxy-4,6-difluoro-1H-indazole. This transfer occurs in the solid state and is significant for understanding molecular interactions and transformations in crystalline materials.
- Details : Pérez-Torralba et al., 2010.
- Study : "The structure of fluorinated indazoles: the effect of the replacement of a H by a F atom on the supramolecular structure of NH-indazoles"
- Findings : This research involved analyzing the structure of three NH-indazoles, including 3-methyl-1H-indazole, using X-ray crystallography and magnetic resonance spectroscopy. It provides insights into the molecular structure and interactions of indazoles when modified with fluorine atoms.
- Details : Teichert et al., 2007.
- Study : "Discovery of 1H-indazole-6-amine derivatives as anticancer agents: Simple but Effective"
- Findings : This study highlights the development and synthesis of 6-substituted amino-1H-indazole derivatives, which exhibited significant antiproliferative activity in various cancer cell lines. One compound, in particular, showed potent activity in colorectal cancer cells without cytotoxicity in normal cells.
- Details : Hoang et al., 2022.
Mechanism of Action
Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . They display versatile biological activities and have gained considerable attention in the field of medicinal chemistry . For example, some indazole-containing compounds have been widely used as anticancer drugs for the treatment of recurrent epithelial ovarian, fallopian tube or primary peritoneal, breast and prostate cancer .
Future Directions
properties
IUPAC Name |
4,6-dimethyl-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-6-3-7(2)8-5-10-11-9(8)4-6/h3-5H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLOIRKZANCKXOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=NNC2=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20578493 | |
Record name | 4,6-Dimethyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20578493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-dimethyl-1H-indazole | |
CAS RN |
43120-31-6 | |
Record name | 4,6-Dimethyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20578493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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